4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide
Description
Properties
IUPAC Name |
4-morpholin-4-yl-1-oxo-1,2,5-thiadiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c10-6-5(7-13(11)8-6)9-1-3-12-4-2-9/h1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYSTAZTUCBWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NS(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75202-36-7 | |
| Record name | 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075202367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4-morpholino-1,2,5-thiadiazole 1-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3(2H)-ONE 1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1Q88I7IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction of 3-Hydroxy-4-morpholino-1,2,5-thiadiazole with (S)-(+)-Epichlorohydrin
A notable synthetic route involves the reaction of 3-hydroxy-4-morpholino-1,2,5-thiadiazole with (S)-(+)-epichlorohydrin under various catalytic and solvent conditions. Key parameters include:
| Parameter | Details |
|---|---|
| Catalysts | Piperidine, potassium hydroxide, sodium hydroxide, sodium carbonate |
| Solvents | N,N-Dimethylformamide, methyl ethyl ketone, tetrahydrofuran, dioxane |
| Temperature (Step A) | Room temperature to 80°C (preferably 60–65°C) |
| Reaction Time (Step A) | 2 to 48 hours (commonly 8 hours with DMF/piperidine) |
| Temperature (Step B) | Room temperature to 70°C (preferably 44–46°C) |
| Reaction Time (Step B) | Approximately 3 hours |
| Molar Ratio (Thiadiazole : Epichlorohydrin) | 1:1 to 1:10 (preferably 1:1.5) |
This method yields optically active intermediates that can be further processed to obtain the target compound. The reaction involves heating and stirring, followed by vacuum concentration to isolate oily residues of intermediates. Optional alkali treatment can convert chloro-hydroxy intermediates to epoxy derivatives, facilitating further transformations.
Photochemical and Oxidative Methods
Recent research has explored photochemical-mediated ring contractions and oxidations to access thiadiazole 1-oxides:
- Visible light irradiation in the presence of oxygen can induce ring contraction and selective oxidation of sulfur atoms in the thiadiazole ring.
- The reaction proceeds via singlet oxygen generation and involves endoperoxide intermediates.
- Optimal conditions include ambient temperature, 420 nm LED irradiation, and air atmosphere.
- This method avoids toxic reagents like thionyl chloride and offers mild, practical access to thiadiazole 1-oxides with good yields and selectivity.
Alternative Synthetic Approaches
Other approaches include:
- Treatment of 3-chloro-4-(4-morpholinyl)-1,2,5-thiadiazole with bases such as potassium tert-butoxide in polar aprotic solvents (e.g., DMF) at elevated temperatures (~110°C) to yield intermediates that can be hydrolyzed to the target compound or its metabolites.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization and Oxidation | Morpholine + thiocarbonyl diimidazole; oxidation step | Straightforward, accessible | Requires careful oxidation control |
| Epichlorohydrin Reaction | 3-hydroxy-4-morpholino-1,2,5-thiadiazole + (S)-epichlorohydrin; catalysts like piperidine; solvents DMF, MEK | Produces optically active intermediates | Multi-step, long reaction times |
| Photochemical Ring Contraction | Visible light, oxygen, mild conditions | Mild, avoids toxic reagents | Requires specialized light source |
| Base-mediated Substitution | 3-chloro-4-(4-morpholinyl)-1,2,5-thiadiazole + potassium tert-butoxide | High yields, straightforward | High temperature needed |
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or remove it entirely.
Substitution: The morpholine ring and thiadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
-
Anticancer Properties :
- The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cells, particularly in models of breast and colon cancer. This property is attributed to its ability to inhibit specific cellular pathways involved in tumor growth .
- Cardiovascular Applications :
Agricultural Applications
- Pesticide Development :
Material Science Applications
- Polymer Chemistry :
- Research into the incorporation of thiadiazole compounds into polymer matrices has shown promise in enhancing the thermal stability and mechanical properties of materials. The unique bonding characteristics of the thiadiazole ring can lead to improved performance in various applications such as coatings and composites .
Antimicrobial Efficacy Study
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics.
Anticancer Mechanism Investigation
In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the apoptosis-inducing effects of this compound on human breast cancer cells. The findings revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Selected 1,2,5-Thiadiazole Derivatives
Physicochemical and Pharmacological Properties
Table 3: Comparative Physicochemical Data
- Thermal Instability : The 1,2,5-thiadiazole 1-oxide core is prone to decomposition under heat, necessitating low-temperature storage .
- Electrophilicity : The sulfonyl oxygen increases reactivity, making these compounds susceptible to nucleophilic attack .
Analytical Differentiation
- HPLC Profiles : this compound is distinguishable from Timolol and other impurities (e.g., 4-(4-chloro derivative) via retention time and UV absorption (λmax = 296 nm) .
- X-ray Crystallography: Used to confirm the nonplanar geometry of analogues like 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide (CCDC No. 2167996) .
Biological Activity
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C6H9N3O3S
- Molecular Weight : 187.22 g/mol
- Boiling Point : 196-200 °C
- CAS Number : 30165-97-0
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antiviral Activity : Research indicates that derivatives of thiadiazole compounds exhibit antiviral properties by inhibiting viral replication and affecting viral protein synthesis. Specifically, the compound has shown effectiveness against certain strains of viruses in vitro.
- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels. Its cytotoxic effects have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
- Antimicrobial Effects : The compound has shown promise in exhibiting antimicrobial activity against a range of pathogens, making it a candidate for further development as an antibacterial agent.
Biological Activity Data
| Activity Type | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | TMV CP | 0.20 | |
| Anticancer | MCF-7 | 15.63 | |
| Antimicrobial | Various bacteria | 8 - 16 |
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of thiadiazole derivatives highlighted that the compound had a significant inhibitory effect on tobacco mosaic virus (TMV), with an effective concentration (EC50) significantly lower than traditional antiviral agents. This suggests its potential as a lead compound for the development of new antiviral therapies.
Case Study 2: Anticancer Activity
In vitro studies on the MCF-7 cell line revealed that treatment with this compound resulted in a marked increase in apoptosis markers, including elevated levels of cleaved caspase-3 and p53. This study underscores the compound's potential as an anticancer agent and warrants further investigation into its mechanisms and efficacy in vivo.
Case Study 3: Antimicrobial Properties
Research involving various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL. This positions it as a promising candidate for further development in treating bacterial infections.
Q & A
Q. Key Data :
| Method | Yield | Key Reagents | Limitations |
|---|---|---|---|
| Traditional hydroxylation | 30–40% | Thionyl chloride | Low yield, toxicity |
| Photochemical contraction | >90% | UV light, ambient conditions | Requires specialized setup |
How is this compound quantified and distinguished from related impurities in pharmaceutical formulations?
Basic Research Focus
Reverse-phase HPLC with UV detection is the gold standard. For example:
- Column : Agilent Zobax SB-C18 (150 × 4.6 mm, 5 µm).
- Mobile phase : Gradient of phosphate buffer (pH 3.0) and acetonitrile.
- Detection : 220 nm.
- Linearity : 0.1–1353 µg/mL (R² > 0.999) for impurity G (the target compound) .
Advanced Consideration : Co-elution risks with structurally similar impurities (e.g., 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol) necessitate method robustness testing under varying pH and temperature .
What mechanistic insights explain the photochemical synthesis of this compound?
Advanced Research Focus
The reaction proceeds via:
Photoexcitation : 4H-1,2,6-thiadiazine absorbs UV light, forming a diradical intermediate.
[3+2] Cycloaddition : Oxygen incorporation generates an endoperoxide.
Ring contraction : Selective C–S bond cleavage and CO extrusion yield the 1,2,5-thiadiazol-3(2H)-one 1-oxide scaffold with complete atom economy .
Key Evidence : DFT calculations and isotopic labeling validate the proposed pathway .
What structural characterization techniques are critical for confirming its conformation and purity?
Q. Basic Research Focus
- X-ray crystallography : SHELX software refines anisotropic displacement parameters and hydrogen bonding networks. For example, the morpholine ring adopts a chair conformation (puckering amplitude 𝑞 = 0.52 Å) .
- HPLC-MS : Confirms molecular ion [M+H]⁺ at m/z 203.22 and fragments (e.g., loss of SO from thiadiazole ring) .
Advanced Tool : WinGX/ORTEP visualizes electron density maps and thermal ellipsoids for stereochemical assignments .
What biological activities are associated with this compound, and what are the hypothesized mechanisms?
Q. Advanced Research Focus
- Elastase inhibition : Binds to the enzyme’s active site via H-bonding between the thiadiazole S=O group and Ser195 residue (Ki ~ 50 nM) .
- Antibacterial activity : Disrupts DNA gyrase in S. aureus (MIC = 32 µg/mL) via intercalation, validated by gel electrophoresis .
Pharmacological Potential : Enhanced solubility from the morpholine moiety improves bioavailability in in vitro models .
How are computational methods applied to study its reactivity and target interactions?
Q. Advanced Research Focus
- Docking studies (AutoDock Vina) : Predict binding affinity to elastase (ΔG = −8.2 kcal/mol) .
- QSAR modeling : Electron-withdrawing groups on the thiadiazole ring correlate with improved inhibitory potency (R² = 0.87) .
Validation : MD simulations (100 ns) confirm stable ligand-protein complexes .
What factors influence its stability in analytical and synthetic workflows?
Q. Basic Research Focus
- pH sensitivity : Degrades rapidly under alkaline conditions (t₁/₂ = 2 h at pH 9).
- Thermal stability : Stable up to 150°C (TGA data).
- Light exposure : Photodegradation observed in non-UV-shielded solvents .
Mitigation : Store in amber vials at 4°C and use acidic mobile phases in HPLC .
How is it profiled as a degradation product in timolol maleate formulations?
Q. Advanced Research Focus
- Forced degradation studies : Exposure to oxidative stress (H₂O₂) generates the compound via morpholine ring oxidation.
- LC-HRMS : Identifies [M+H]⁺ at m/z 203.22 and characteristic MS/MS fragments (e.g., m/z 140 for morpholine loss) .
Regulatory Relevance : ICH guidelines (Q3B) set a reporting threshold of 0.1% for impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
